Mechanism of Action: Tridecaptin's Lipid II Binding Differs from Polymyxin's Membrane Disruption
Tridecaptin A1, a representative of the tridecaptin family including Tridecaptin Aα, exerts its bactericidal effect by a unique mechanism: it binds selectively to the Gram-negative analogue of the peptidoglycan precursor lipid II on the inner membrane, disrupting the proton motive force [1]. In contrast, polymyxins, which are co-produced by the same bacterial genera, primarily act by permeabilizing the outer membrane and do not target lipid II in this manner [2].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Selective binding to Gram-negative lipid II, leading to disruption of the proton motive force. |
| Comparator Or Baseline | Polymyxins: Outer membrane permeabilization. |
| Quantified Difference | Qualitative difference in the primary molecular target and mode of membrane interaction. |
| Conditions | Biochemical and biophysical assays, including NMR solution structure of the TriA1–lipid II complex. |
Why This Matters
This distinct mechanism is crucial for research into overcoming polymyxin resistance and developing orthogonal therapeutic strategies.
- [1] Cochrane, S. A.; Findlay, B.; Bakhtiary, A.; Acedo, J. Z.; Rodriguez-Lopez, E. M.; Mercier, P.; Vederas, J. C. Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II. Proc. Natl. Acad. Sci. U.S.A. 2016, 113 (41), 11561-11566. View Source
- [2] Velkov, T.; Thompson, P. E.; Nation, R. L.; Li, J. Structure--activity relationships of polymyxin antibiotics. J. Med. Chem. 2010, 53 (5), 1898-1916. View Source
